molecular formula C14H10Cl2N6S B11043344 3-(2,6-dichlorobenzyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,6-dichlorobenzyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11043344
M. Wt: 365.2 g/mol
InChI Key: OONOFZXHUSZECJ-UHFFFAOYSA-N
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Description

3-(2,6-dichlorobenzyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a pyrazolyl group, and a triazolothiadiazole core

Preparation Methods

The synthesis of 3-(2,6-dichlorobenzyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyrazole ring.

    Formation of the triazolothiadiazole core: This step involves the cyclization of the pyrazole derivative with thiosemicarbazide in the presence of a suitable oxidizing agent to form the triazolothiadiazole core.

    Introduction of the dichlorobenzyl group: This step involves the reaction of the triazolothiadiazole derivative with 2,6-dichlorobenzyl chloride under basic conditions to introduce the dichlorobenzyl group.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

3-(2,6-dichlorobenzyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group, using nucleophiles such as amines or thiols to form substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies showing its ability to inhibit specific enzymes and pathways involved in these diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorobenzyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential bacterial proteins or disrupt the integrity of the bacterial cell membrane. As an anti-inflammatory agent, it may inhibit the activity of enzymes such as cyclooxygenase (COX) and reduce the production of pro-inflammatory cytokines. As an anticancer agent, it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

3-(2,6-dichlorobenzyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

    3-(2,6-dichlorobenzyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound lacks the methyl group on the pyrazole ring, which may affect its chemical reactivity and biological activity.

    This compound-5-thione:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C14H10Cl2N6S

Molecular Weight

365.2 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H10Cl2N6S/c1-7-5-11(18-17-7)13-21-22-12(19-20-14(22)23-13)6-8-9(15)3-2-4-10(8)16/h2-5H,6H2,1H3,(H,17,18)

InChI Key

OONOFZXHUSZECJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=NN3C(=NN=C3S2)CC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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